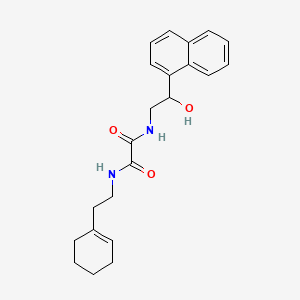

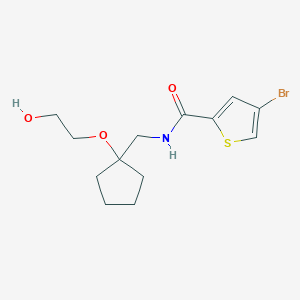

(3,4-diethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

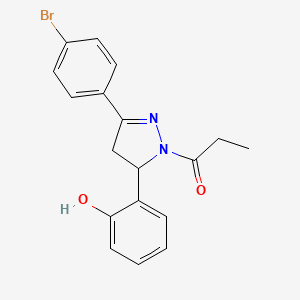

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The presence of these rings suggests that the compound could have a variety of biological activities.

Synthesis Analysis

While the specific synthesis route for this compound is not available, imidazole derivatives can be synthesized through a variety of methods. For example, imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, imidazole derivatives are known to participate in a variety of reactions due to their amphoteric nature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the imidazole ring would make the compound soluble in water and other polar solvents .Scientific Research Applications

Selective Estrogen Receptor Modulators (SERMs)

Compounds structurally related to the query have been investigated for their role as selective estrogen receptor modulators (SERMs). For example, raloxifene, which shares some structural features with the query compound, has been shown to possess estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in breast and uterus tissues. This duality makes it a candidate for treating conditions like osteoporosis and breast cancer (Palkowitz et al., 1997).

Dopamine Receptor Ligands

Another area of application is the development of dopamine receptor ligands. Compounds with structural similarities to the query have been explored for their affinities and selectivities for dopamine receptors, with some showing potential therapeutic applications in conditions such as erectile dysfunction, due to their agonist effects on dopamine receptors (Enguehard-Gueiffier et al., 2006).

Antidiabetic Agents

Research into antidiabetic agents has also seen the application of structurally related compounds. Piperazine derivatives, for instance, have been identified as new antidiabetic compounds, with some showing significant efficacy in improving glucose tolerance without any side events or hypoglycemic effects in rat models of diabetes (Le Bihan et al., 1999).

Metabolism and Pharmacokinetics Studies

Studies on the metabolism and pharmacokinetics of related compounds provide valuable insights into their biotransformation and elimination pathways, which is crucial for drug development. For instance, the metabolism of ketoconazole involves oxidation, cleavage, and degradation of the imidazole and piperazine rings, among other pathways, which could be relevant for compounds with similar structures (Whitehouse et al., 1994).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

properties

IUPAC Name |

(3,4-diethoxyphenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O3.ClH/c1-4-22-10-9-21-20(22)24-13-11-23(12-14-24)19(25)16-7-8-17(26-5-2)18(15-16)27-6-3;/h7-10,15H,4-6,11-14H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBCSECLQRODFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OCC)OCC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole](/img/structure/B2808836.png)

![5-Fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2808837.png)

![3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2808841.png)

![diethyl 3-methyl-5-({[(4-(4-nitrophenyl)-5-{[(phenoxyacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B2808843.png)

![2-(tert-butyl)-N-phenyl-2-(2-{[3-(trifluoromethyl)benzoyl]amino}benzoyl)-1-hydrazinecarboxamide](/img/structure/B2808847.png)

![N-Ethyl-N-[2-oxo-2-[[4-(trifluoromethyl)pyridin-3-yl]methylamino]ethyl]prop-2-enamide](/img/structure/B2808848.png)